Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate
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Overview
Description
Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate is an organic compound characterized by its cyclohexene ring structure with two ester groups and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring. The ester groups are introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be employed.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its role in drug development.
Mechanism of Action
The mechanism of action of Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of cyclic structures. Its ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Dimethyl acetylenedicarboxylate: Similar in structure but with a triple bond instead of a cyclohexene ring.
Dimethyl 3,6-bis(2-nitrophenyl)cyclohex-4-ene-1,2-dicarboxylate: Contains additional nitrophenyl groups, leading to different chemical properties.
Uniqueness: Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate is unique due to its combination of a cyclohexene ring with ester and ethenyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis and material science .
Properties
CAS No. |
76286-81-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-4-8-6-5-7-9(11(13)15-2)10(8)12(14)16-3/h4-5,7-10H,1,6H2,2-3H3 |
InChI Key |
MKBTWMANKGSJBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CCC(C1C(=O)OC)C=C |
Origin of Product |
United States |
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